![molecular formula C12H17N7O5 B235169 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide CAS No. 154094-96-9](/img/structure/B235169.png)
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide is a chemical compound that has been widely used in scientific research. It is a member of the nitroimidazole family of compounds, which are known for their antimicrobial and antitumor properties. In
Mécanisme D'action
The mechanism of action of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide involves the reduction of the nitro group to a hydroxylamine by hypoxic cells. This reduction is catalyzed by nitroreductase enzymes, which are upregulated in hypoxic cells. The hydroxylamine then reacts with DNA, leading to DNA strand breakage and cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide are primarily related to its ability to selectively target hypoxic cells. This compound has been shown to be effective in killing hypoxic tumor cells, while sparing normal cells. Additionally, this compound has been shown to induce autophagy, a process in which cells recycle their own components to survive under stress conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide in lab experiments include its ability to selectively target hypoxic cells, its effectiveness in killing tumor cells, and its ability to induce autophagy. However, there are also limitations to using this compound, including its potential toxicity to normal cells and the need for nitroreductase expression in hypoxic cells for it to be effective.
Orientations Futures
There are several future directions for research on 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide. One direction is to explore its potential as a cancer therapy, either alone or in combination with other agents. Another direction is to investigate its potential as a hypoxia imaging agent, which could be used to identify hypoxic regions in tumors for targeted therapy. Additionally, there is potential for using this compound in combination with immunotherapy to enhance the immune response against tumors.
Méthodes De Synthèse
The synthesis of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide involves the reaction of 2-methyl-5-nitroimidazole with ethyl bromoacetate to form 2-(2-methyl-5-nitroimidazol-1-yl)ethyl acetate. This intermediate is then reacted with ammonia to form 2-(2-methyl-5-nitroimidazol-1-yl)ethylamine. Finally, this compound is reacted with acetic anhydride to form 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide.
Applications De Recherche Scientifique
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide has been widely used in scientific research due to its ability to selectively target hypoxic cells. Hypoxia is a condition in which cells are deprived of oxygen, which can occur in tumors due to their abnormal vasculature. This compound has been shown to be effective in killing hypoxic tumor cells, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
154094-96-9 |
|---|---|
Nom du produit |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide |
Formule moléculaire |
C12H17N7O5 |
Poids moléculaire |
337.29 g/mol |
Nom IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H15N7O5/c1-8-14-5-11(18(21)22)16(8)4-3-13-10(20)7-17-9(2)15-6-12(17)19(23)24/h5-6H,3-4,7H2,1-2H3,(H,13,20) |
Clé InChI |
KMCIIMXLGQMJCT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
SMILES canonique |
CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Synonymes |
2-[2-methyl-3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-5-nitro-2H-imi dazol-1-yl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



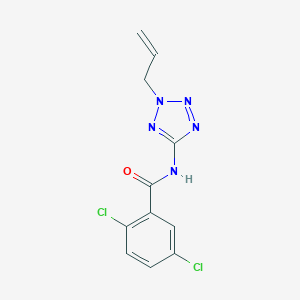
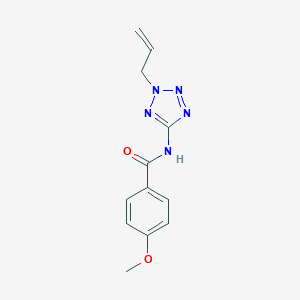
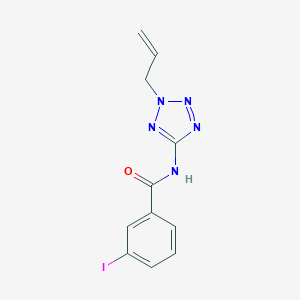
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)

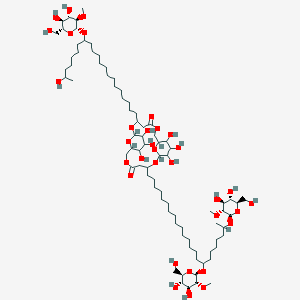

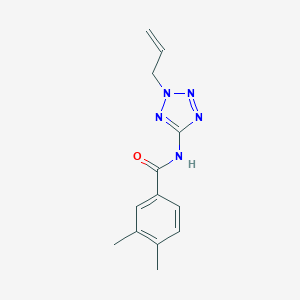


![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)